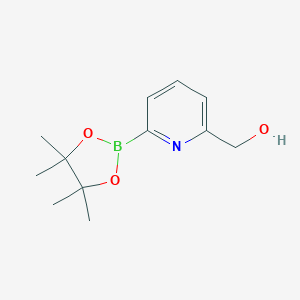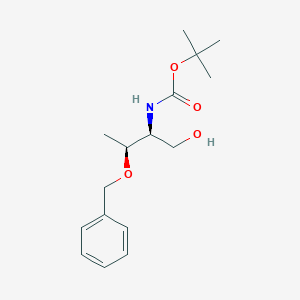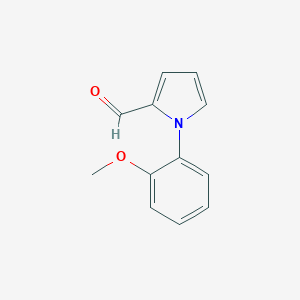
2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-Methoxyphenylacetic acid, which is structurally similar to the requested compound, appears as pale yellow or off-white colored flakes . It is used as an intermediate for pharmaceuticals and other organic synthesis .
Synthesis Analysis
A study reported the synthesis of a compound called 2-(4-methoxyphenyl)-5-(2-pyridyl)-1,3,4-thiadiazole via Zinc(II) catalysis . Another study mentioned the synthesis of a compound named 2-((4-methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one .Molecular Structure Analysis
A study conducted a conformer analysis of isomer structures of para-, meta- and ortho 4-methoxyphenyl piperazine molecules . The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties and UV–Vis spectral analysis of isomers of the N-(4-methoxyphenyl) piperazine molecule were predicted .Physical And Chemical Properties Analysis
A study performed a conformer analysis of isomer structures of para-, meta- and ortho 4-methoxyphenyl piperazine molecules . The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties and UV–Vis spectral analysis of isomers of the N-(4-methoxyphenyl) piperazine molecule were predicted .Scientific Research Applications
Synthesis and Chemical Transformations
- The synthesis and chemical transformations of related heterocyclic compounds, such as thiazoles and isoxazolones, have been extensively studied. These compounds are known for their utility in synthesizing various heterocyclic compounds, indicating potential applications in pharmaceuticals, agrochemicals, and organic materials (Petrov & Androsov, 2013).
Biological and Medicinal Properties
- Research on 1,3-thiazole derivatives highlights their significant biological and medicinal properties. These compounds have been shown to possess a range of activities, including anti-inflammatory and antioxidant properties, suggesting possible pharmacological applications for related compounds (Raut et al., 2020).
Advanced Materials and Technologies
- The incorporation of thiazole units into polymers and materials for optoelectronic applications has been explored. This suggests potential research avenues in the development of novel materials with specific electronic or optical properties (Lipunova et al., 2018).
Environmental and Green Chemistry
- The synthesis and application of heterocyclic compounds, including those related to thiazole derivatives, have been directed towards green chemistry approaches. This includes the development of environmentally friendly synthetic methods and the exploration of these compounds' roles in environmental remediation or as components of sustainable materials (Prasannamedha & Kumar, 2020).
Safety and Hazards
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1,3-thiazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-14-10-4-2-8(3-5-10)11-12-9(6-13)7-15-11/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUAAQCBGVFCRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404210 |
Source


|
| Record name | 2-(4-methoxyphenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24839358 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
174006-71-4 |
Source


|
| Record name | 2-(4-methoxyphenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Benzyl N-[(dimethylcarbamoyl)methyl]carbamate](/img/structure/B112060.png)




